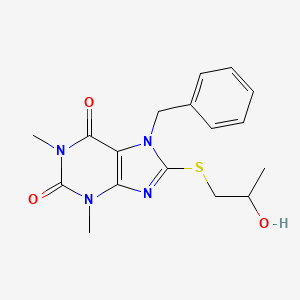

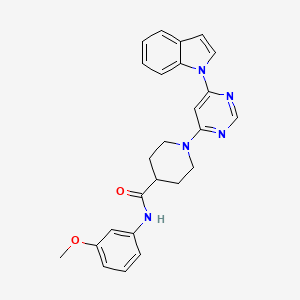

![molecular formula C18H16N6O B2653556 N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}indolizine-2-carboxamide CAS No. 2097919-92-9](/img/structure/B2653556.png)

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}indolizine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}indolizine-2-carboxamide” is a complex organic compound that contains several heterocyclic rings, including pyrazine and imidazole . It is a nitrogen-containing compound, which is a common characteristic of many bioactive molecules . This compound is available for purchase from certain chemical suppliers.

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various chemical reactions. While the exact synthesis process for this specific compound is not detailed in the search results, similar compounds have been synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . In some cases, copper-assisted reactions have been used .Molecular Structure Analysis

The molecular structure of this compound includes several heterocyclic rings, specifically a pyrazine ring and an imidazole ring . These rings are part of a larger structure that also includes an indolizine ring and a carboxamide group. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications

Antimicrobial Activity

N-Arylimidazo[1,2-a]pyrazine-2-carboxamides have been studied for their antimicrobial properties. Research by Jyothi and Madhavi (2019) highlights the synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides and their promising antimicrobial activity against various microorganisms. These compounds were prepared using a series of reactions starting from 2-iodopyrazine and tested for their effectiveness against different bacterial strains (B. Jyothi & N. Madhavi, 2019).

Synthesis and Antibacterial/Antifungal Activity

Another study by Hassan (2013) elaborates on the synthesis of new pyrazoline and pyrazole derivatives, including compounds structurally related to N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}indolizine-2-carboxamide. This research also explored their antibacterial and antifungal activities, finding some compounds with significant efficacy against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi (S. Y. Hassan, 2013).

Applications in Ethylene Biosynthesis Inhibition

Research by Sun et al. (2017) explored the use of pyrazinamide derivatives, which are chemically related to the target compound, as inhibitors of ethylene biosynthesis in plants. This study identifies pyrazinamide, a clinical drug, as a potential regulator of plant metabolism, particularly for inhibiting ethylene formation, which is vital in controlling the ripening of fruits and senescence of flowers (Xiangzhong Sun et al., 2017).

Synthesis and Cytotoxicity in Anticancer Research

Bu et al. (2002) conducted research on the synthesis of pyrazolo[3,4,5-kl]acridines and indolo[2,3-a]acridine derivatives, related to the compound . They focused on their potential as anticancer agents. One of the derivatives, N-(2-(dimethylamino)ethyl)-1-(2-(dimethylamino)ethyl)-1,2-dihydropyrazolo[3,4,5-kl]acridine-5-carboxamide, showed considerable cytotoxicity in various cell lines, highlighting the potential of such compounds in cancer treatment (X. Bu, Junjie Chen, L. Deady, & W. Denny, 2002).

properties

IUPAC Name |

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]indolizine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O/c25-18(14-11-15-3-1-2-8-24(15)13-14)22-7-10-23-9-6-21-17(23)16-12-19-4-5-20-16/h1-6,8-9,11-13H,7,10H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCVDAMIKNQLFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN2C=C1)C(=O)NCCN3C=CN=C3C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}indolizine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5R)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B2653473.png)

![1-benzyl-3-(4-nitrophenyl)-5-(propan-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2653480.png)

![5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2653481.png)

![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2653484.png)

![4-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2653485.png)

![2-[4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole](/img/structure/B2653491.png)

![2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2653493.png)

![N-[1-(thiophen-2-yl)propan-2-yl]cyclobutanecarboxamide](/img/structure/B2653494.png)

![1-{[(1-cyanocycloheptyl)carbamoyl]methyl}-octahydro-1H-indole-2-carboxamide](/img/structure/B2653495.png)